molecular formula C19H33IN2O2 B14582521 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide CAS No. 61360-21-2

1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide

Cat. No.: B14582521
CAS No.: 61360-21-2
M. Wt: 448.4 g/mol
InChI Key: IJKUSRKIACMBDO-UHFFFAOYSA-N
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Description

1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core This compound is known for its unique structural features, which include a dodecyloxy group and a hydroxyimino group attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized by treating pyridine with an alkylating agent such as methyl iodide.

    Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced through an etherification reaction, where a dodecyl alcohol reacts with a suitable leaving group on the pyridinium ring.

    Formation of the Hydroxyimino Group: The hydroxyimino group is introduced via an oximation reaction, where a suitable aldehyde or ketone reacts with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and aryl halides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide involves its interaction with cellular membranes and enzymes. The dodecyloxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers, while the hydroxyimino group can form hydrogen bonds with target molecules. These interactions can disrupt cellular processes and inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridinium iodide: Lacks the dodecyloxy and hydroxyimino groups, making it less lipophilic and less reactive.

    1-(Carboxymethyl)-2-((hydroxyimino)methyl)pyridin-1-ium bromide: Contains a carboxymethyl group instead of a dodecyloxy group, affecting its solubility and reactivity.

Uniqueness

1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide is unique due to its combination of a long alkyl chain (dodecyloxy group) and a reactive hydroxyimino group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

61360-21-2

Molecular Formula

C19H33IN2O2

Molecular Weight

448.4 g/mol

IUPAC Name

N-[[1-(dodecoxymethyl)pyridin-1-ium-3-yl]methylidene]hydroxylamine;iodide

InChI

InChI=1S/C19H32N2O2.HI/c1-2-3-4-5-6-7-8-9-10-11-15-23-18-21-14-12-13-19(17-21)16-20-22;/h12-14,16-17H,2-11,15,18H2,1H3;1H

InChI Key

IJKUSRKIACMBDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC[N+]1=CC=CC(=C1)C=NO.[I-]

Origin of Product

United States

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